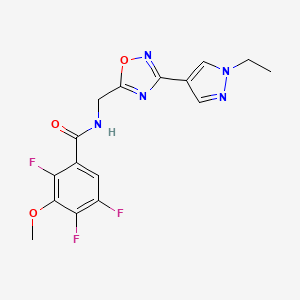

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,5-trifluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O3/c1-3-24-7-8(5-21-24)15-22-11(27-23-15)6-20-16(25)9-4-10(17)13(19)14(26-2)12(9)18/h4-5,7H,3,6H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPAOINSJFXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings and case studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole moiety fused with a pyrazole and a trifluoromethoxybenzamide structure. The presence of these functional groups is believed to enhance its biological activity through multiple mechanisms.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities, particularly in anticancer applications. The mechanisms include:

- Inhibition of Enzymes : Compounds like this one can inhibit key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase and HDAC) .

- Induction of Apoptosis : Studies have shown that derivatives can activate apoptotic pathways in cancer cells by increasing p53 levels and caspase activity .

- Targeting DNA and Proteins : The oxadiazole moiety selectively interacts with nucleic acids and proteins essential for cancer cell survival .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies:

| Activity Type | Cell Line Tested | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | MCF-7 | 0.65 | Apoptosis induction |

| Antitumor | HeLa | 2.41 | Cell cycle arrest |

| Antitumor | PANC-1 | 0.80 | Growth inhibition |

Case Studies

- Anticancer Studies : In a study involving various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity against MCF-7 and HeLa cells. The IC50 values were notably low compared to standard chemotherapeutics .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound exhibits strong binding affinity to critical targets involved in cancer progression. The interactions were primarily hydrophobic, which is crucial for effective drug design .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to improve yields.

Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?

Key techniques include:

- NMR Spectroscopy : Use and NMR to verify substituent positions. For example, reports specific chemical shifts for pyrazole (δ 7.8–8.2 ppm) and oxadiazole (δ 6.5–7.1 ppm) protons in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., reports a molecular weight of 329.38 g/mol for a related compound) .

- Infrared (IR) Spectroscopy : Identify functional groups like amide C=O (~1650 cm) and oxadiazole C=N (~1600 cm) .

Data Cross-Validation : Combine NMR, MS, and elemental analysis to resolve ambiguities (e.g., used CHN analysis to confirm C:58.03%, H:3.51%, N:24.36%) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or proteases. suggests triazole-containing analogs inhibit ATP-binding pockets in kinases .

- Biochemical Assays : Perform competitive inhibition assays (e.g., fluorescence polarization) to measure IC₅₀ values. For example, describes using enzyme-linked assays to quantify receptor binding .

- Cellular Studies : Compare in vitro cytotoxicity (e.g., MTT assay) with gene expression profiling (RNA-seq) to link activity to specific pathways .

Troubleshooting : If results are inconsistent, validate target specificity using CRISPR knockouts or isoform-selective inhibitors.

Advanced: How should contradictory data between in vitro and in vivo efficacy be addressed?

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation. For instance, emphasizes using LC-MS/MS to detect active metabolites that may explain enhanced in vivo activity .

- Dose-Response Correlation : Conduct interspecies scaling (e.g., mg/kg vs. body surface area) to reconcile efficacy gaps.

- Tissue Distribution Studies : Use radiolabeled compounds (e.g., -tagged analogs) to assess penetration into target organs .

Case Study : If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 100 mg/kg, investigate protein binding (e.g., serum albumin affinity) or efflux pump activity (e.g., P-glycoprotein inhibition).

Advanced: What systematic approaches are recommended for SAR studies?

- Core Modifications : Vary the oxadiazole (e.g., replace with 1,3,4-thiadiazole) or pyrazole (e.g., substitute ethyl with cyclopropyl) groups. demonstrates that chloro-substituted benzamides enhance lipophilicity and target engagement .

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve metabolic stability (see for trifluoromethyl analogs) .

- Bioisosteric Replacement : Replace the methoxy group with a methylsulfonyl group to assess impact on solubility and potency .

Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., LogP, polar surface area) with activity.

Advanced: How can researchers resolve discrepancies in thermal stability data during formulation studies?

- Differential Scanning Calorimetry (DSC) : Measure melting points and identify polymorphs. reports melting points of 115–190°C for related compounds, which vary with crystalline forms .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Excipient Screening : Use surfactants (e.g., polysorbate 80) or cyclodextrins to stabilize amorphous forms, as described in for pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.